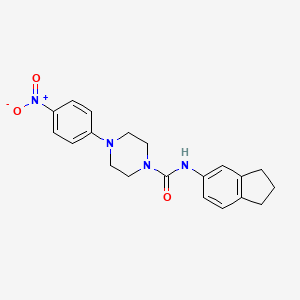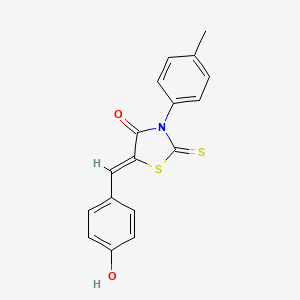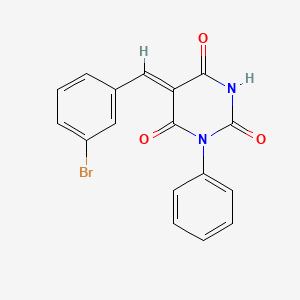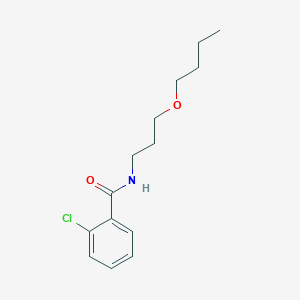![molecular formula C22H28N2O4 B4759162 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide, also known as Moroxydine, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide is not fully understood. However, it has been proposed that 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide exerts its therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are known to play a crucial role in cell survival and proliferation. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has also been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has also been found to have a neuroprotective effect against oxidative stress-induced neuronal damage. In addition, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide in lab experiments is its high potency and selectivity. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have a low toxicity profile, making it a promising candidate for drug development. However, the major limitation of using 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide. One of the potential applications of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have a neuroprotective effect against oxidative stress-induced neuronal damage, making it a promising candidate for the development of novel neuroprotective drugs. Another potential application of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide is in the treatment of cancer. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anticancer drugs. In addition, further research is needed to understand the exact mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide and to improve its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have a neuroprotective effect against oxidative stress-induced neuronal damage. In cancer research, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-3-21(28-20-10-8-19(26-2)9-11-20)22(25)23-16-17-4-6-18(7-5-17)24-12-14-27-15-13-24/h4-11,21H,3,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMUCHUYTDZQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759083.png)
![[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetonitrile](/img/structure/B4759091.png)

![3-amino-2-(aminocarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4759102.png)

![6-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4759119.png)


![N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4759136.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4759159.png)
![2-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4759175.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-nitrobenzamide](/img/structure/B4759183.png)

![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4759199.png)